4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, an oxazolidinone moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide typically involves multiple steps:
Formation of the Oxazolidinone Moiety: The oxazolidinone ring can be synthesized through the cyclization of amino acids or their derivatives. For instance, the reaction of an amino acid with phosgene or its derivatives can yield the oxazolidinone structure.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction. For example, the reaction of a suitable amine with a halogenated precursor can form the piperidine ring.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the piperidine ring is alkylated with a methoxybenzyl chloride in the presence of a Lewis acid catalyst.
Final Coupling: The final step involves coupling the oxazolidinone moiety with the piperidine derivative. This can be achieved through a peptide coupling reaction using reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxazolidinone ring, potentially opening it to form amino alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving oxazolidinone-containing substrates.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities such as antimicrobial or anticancer properties. Research is ongoing to explore its potential as a drug candidate.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins, due to its stable and functionalizable structure.
Mechanism of Action
The mechanism of action of 4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The oxazolidinone moiety is known to interact with ribosomal RNA, potentially inhibiting protein synthesis.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-benzylpiperidine-1-carboxamide: Similar structure but lacks the methoxy group.
4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-phenylpiperidine-1-carboxamide: Similar structure but with a phenyl group instead of a methoxyphenyl group.
4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide: Similar structure but with a chlorophenyl group.
Uniqueness
The presence of the methoxy group in 4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide imparts unique electronic and steric properties, potentially enhancing its interaction with specific molecular targets and improving its solubility and stability.
Properties
IUPAC Name |
4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-24-14-4-2-12(3-5-14)10-18-16(22)19-8-6-13(7-9-19)20-15(21)11-25-17(20)23/h2-5,13H,6-11H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEOOLZSHRIIEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)N3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.